Enzyme Inhibition Potency: Aldose reductase-IN-7 Demonstrates 5.3-Fold Superior Ki Versus Epalrestat in Direct Comparative Assay
Aldose reductase-IN-7 (Compound 6k) exhibits a Ki value of 0.186 ± 0.020 μM against aldose reductase, which is quantitatively superior to epalrestat, the only clinically approved aldose reductase inhibitor. In a parallel study employing the same experimental framework, epalrestat demonstrated a Ki of 0.98 μM against recombinant ALR2 . The 5.3-fold improvement in binding affinity positions Aldose reductase-IN-7 as an enhanced research tool for investigating aldose reductase inhibition at lower compound concentrations, potentially reducing off-target liabilities associated with higher dosing.
| Evidence Dimension | Enzyme inhibition constant (Ki) against aldose reductase (ALR2) |
|---|---|
| Target Compound Data | Ki = 0.186 ± 0.020 μM |
| Comparator Or Baseline | Epalrestat: Ki = 0.98 μM (reference drug in parallel recombinant ALR2 assay) |
| Quantified Difference | 5.3-fold lower Ki (approximately 5.3× higher binding affinity) |
| Conditions | Recombinant human ALR2 enzyme inhibition assay; competitive inhibition kinetics |
Why This Matters
Lower Ki values translate to effective enzyme inhibition at reduced compound concentrations, which is critical for minimizing solvent-related artifacts in cell-based assays and preserving precious compound stock during extended experimental campaigns.
